Enprostil

Pharmacodynamics Receptor Binding EP3 Receptor

Enprostil (RS-84135) is a selective EP3 prostanoid receptor agonist (Ki=67 nM) with distinct advantages over non-selective analogs like misoprostol (Ki=124 nM). It uniquely suppresses gastrin release—unlike H2RAs—and delivers prolonged acid suppression (~80% for 12h). Its demonstrated synergism with cimetidine (20.8% additive healing) makes it essential for refractory ulcer research. The racemic mixture shows non-stereoselective degradation in soft gelatin capsules (reactivity ratio=1.0), providing a stable model for chiral prostaglandin formulation studies. Ideal for EP3-mediated mucosal defense and acid secretion pathway investigations.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
CAS No. 73121-56-9
Cat. No. B1671346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnprostil
CAS73121-56-9
SynonymsEnprostil
Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer
Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer
Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Gardrin
RS 84135
RS-84135
RS84135
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCOC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
InChIInChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m0/s1
InChIKeyPTOJVMZPWPAXER-FPXSIRDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enprostil CAS 73121-56-9: Baseline Identification for Antiulcer Research Procurement


Enprostil (CAS 73121-56-9, RS-84135) is a synthetic prostaglandin E2 (PGE2) analogue designed to resemble dinoprostone [1]. As a gastroprotective agent, enprostil exerts both potent gastric acid antisecretory effects and cytoprotective properties on the gastroduodenal mucosa [2]. It is a selective EP3 prostanoid receptor agonist, distinguishing it from native PGE2 which activates all four EP receptor subtypes [1].

Why Enprostil (CAS 73121-56-9) Cannot Be Substituted by Other Prostaglandin E2 Analogs in Research Applications


Enprostil exhibits a unique pharmacological profile that distinguishes it from other prostaglandin analogues and antiulcer agents. While many PGE2 derivatives share antisecretory activity, enprostil demonstrates a distinct combination of receptor selectivity (EP3 agonist) [1] and a divergent effect on serum gastrin compared to H2-receptor antagonists [2]. Furthermore, its stereoisomeric composition and specific degradation kinetics in formulation [3] preclude simple interchange with other in-class compounds like misoprostol or arbaprostil without altering experimental outcomes.

Quantitative Comparative Evidence for Enprostil (CAS 73121-56-9) in Gastric Ulcer Research


Enprostil EP3 Receptor Affinity vs. Misoprostol in Hamster Uterus Homogenates

Enprostil demonstrates higher affinity for EP3 prostanoid receptors compared to the closely related analog misoprostol. In competition binding studies using [3H]-PGE2 on hamster uterus homogenates, enprostil exhibited a Ki of 67 ± 3 nM, whereas misoprostol showed a Ki of 124 ± 15 nM [1].

Pharmacodynamics Receptor Binding EP3 Receptor

Enprostil Gastric Acid Suppression Duration vs. H2-Receptor Antagonists

Enprostil provides prolonged suppression of gastric acid secretion. Pharmacological studies in healthy volunteers and patients with inactive ulcer disease demonstrated that a single dose of enprostil (35 or 70 µg) reduces gastric acid secretion by up to 80% for nearly 12 hours [1]. In contrast to H2-receptor antagonists like cimetidine and ranitidine, which either increase or have no effect on serum gastrin, enprostil inhibits basal and postprandial gastrin release [1].

Pharmacodynamics Gastric Acid Secretion Antisecretory

Enprostil Augmentation of Cimetidine Gastric Ulcer Healing Rates

Enprostil demonstrates significant additive benefit when combined with cimetidine for gastric ulcer healing. In a prospective multicenter randomized controlled trial (n=171 ITT), the combination of enprostil 25 µg b.i.d. + cimetidine 400 mg b.i.d. achieved an 8-week healing rate of 89.4% (ITT) and 92.7% (PP), compared to cimetidine monotherapy which achieved 68.6% (ITT) and 70.2% (PP) (p<0.001) [1].

Clinical Efficacy Combination Therapy Gastric Ulcer

Enprostil vs. Ranitidine Duodenal Ulcer Healing Rates

While enprostil is effective in duodenal ulcer healing, it demonstrates lower healing rates compared to ranitidine. In a multicenter, double-blind, randomized study (n=642), 6-week duodenal ulcer healing rates were 70% for enprostil (35 µg b.i.d.) versus 85% for ranitidine (300 mg/day) (P < 0.001) [1].

Clinical Efficacy Duodenal Ulcer Healing Rate

Enprostil Gastric Ulcer Healing Rates vs. Ranitidine and Pirenzepine

Enprostil exhibits comparable gastric ulcer healing efficacy to ranitidine and pirenzepine. In a direct comparative trial, 8-week healing rates were 72% for enprostil (35 µg b.i.d.) versus 80% for ranitidine (150 mg b.i.d.) [1]. In a separate multicenter comparison with pirenzepine, 8-week healing rates were 80% for enprostil versus 81% for pirenzepine [2].

Clinical Efficacy Gastric Ulcer Healing Rate

Enprostil Formulation Stability: Lack of Stereoselective Degradation

Enprostil, consisting of an equimolar mixture of four optical isomers, exhibits no significant stereoselective degradation in soft elastic gelatin capsule formulations. Reactivity ratios for degradation of the stereoisomers were equal to unity within experimental uncertainty [1]. This contrasts with some chiral prostaglandin analogs where stereoselective degradation can complicate formulation development and shelf-life determination.

Pharmaceutical Chemistry Formulation Stability

Optimal Research and Procurement Scenarios for Enprostil (CAS 73121-56-9)


Investigating EP3 Receptor-Mediated Gastric Cytoprotection and Acid Suppression

Enprostil's high EP3 receptor affinity (Ki = 67 nM) [1] makes it a superior tool for studying EP3-mediated mucosal defense mechanisms and acid secretion pathways compared to less selective analogs like misoprostol (Ki = 124 nM). Its prolonged acid suppression (up to 80% for 12 hours) [2] enables studies requiring sustained pharmacological effects.

Evaluating Combination Therapy with H2-Receptor Antagonists

The significant additive benefit of enprostil when combined with cimetidine (20.8% absolute increase in 8-week healing) [3] positions it as a key compound for research into synergistic mechanisms between prostaglandin analogs and acid suppressants, particularly for refractory or NSAID-induced ulcers.

Studying Gastrin-Mediated Feedback in Acid Suppression

Unlike H2RAs which increase or have no effect on gastrin, enprostil inhibits gastrin release [2]. This unique property makes it an essential tool for dissecting gastrin-dependent pathways and for studying the long-term consequences of acid suppression without compensatory hypergastrinemia.

Formulation and Stability Studies of Chiral Prostaglandin Analogs

Enprostil's demonstrated lack of stereoselective degradation in soft gelatin capsules (reactivity ratio = 1.0) [4] provides a stable and well-characterized model system for studying formulation excipient interactions and for developing stability-indicating analytical methods for chiral prostaglandins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enprostil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.